Diethyl piperazine-1,4-dipropionate
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Overview
Description
Diethyl piperazine-1,4-dipropionate is a chemical compound with the molecular formula C14H26N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl piperazine-1,4-dipropionate typically involves the reaction of piperazine with propionic acid derivatives. One common method is the esterification of piperazine with diethyl propionate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Diethyl piperazine-1,4-dipropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Diethyl piperazine-1,4-dipropionate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of parasitic infections.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl piperazine-1,4-dipropionate involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperazine: The parent compound, widely used in pharmaceuticals.
Diethylcarbamazine: Another piperazine derivative used as an antiparasitic agent.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound with applications in catalysis and organic synthesis.
Uniqueness: Diethyl piperazine-1,4-dipropionate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and potential biological activities compared to other piperazine derivatives .
Properties
CAS No. |
42434-17-3 |
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Molecular Formula |
C14H26N2O4 |
Molecular Weight |
286.37 g/mol |
IUPAC Name |
ethyl 3-[4-(3-ethoxy-3-oxopropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C14H26N2O4/c1-3-19-13(17)5-7-15-9-11-16(12-10-15)8-6-14(18)20-4-2/h3-12H2,1-2H3 |
InChI Key |
NHSDIZSYJOGUJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)CCC(=O)OCC |
Origin of Product |
United States |
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